6-Oxo-6-(4-thiomethylphenyl)hexanoicacid
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Overview
Description
6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is an organic compound with the molecular formula C₁₃H₁₆O₃S and a molecular weight of 252.33 g/mol . This compound is characterized by the presence of a hexanoic acid backbone with a 4-thiomethylphenyl group and a ketone functional group at the sixth position . It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid typically involves the reaction of 4-thiomethylbenzaldehyde with a suitable hexanoic acid derivative under controlled conditions . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is scaled up using continuous flow reactors or batch reactors . The process involves the use of large quantities of starting materials and catalysts to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-(4-thiomethylphenyl)hexanoic acid undergoes various chemical reactions, including:
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Halogens, electrophiles, polar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-6-(4-methylthiophenyl)hexanoic acid .
- 6-Oxo-6-(4-ethylthiophenyl)hexanoic acid .
- 6-Oxo-6-(4-isopropylthiophenyl)hexanoic acid .
Uniqueness
6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is unique due to its specific thiomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable in various applications, particularly in research and industrial settings .
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
6-(4-methanethioylphenyl)-6-oxohexanoic acid |
InChI |
InChI=1S/C13H14O3S/c14-12(3-1-2-4-13(15)16)11-7-5-10(9-17)6-8-11/h5-9H,1-4H2,(H,15,16) |
InChI Key |
WPJFBPFQARYSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)CCCCC(=O)O |
Origin of Product |
United States |
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